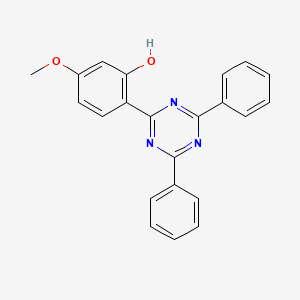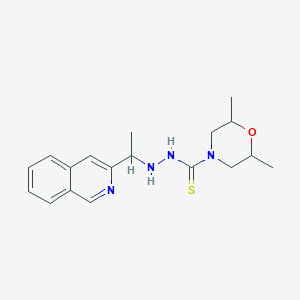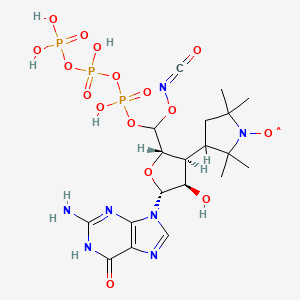![molecular formula C33H48N8O2 B1165884 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine CAS No. 85633-06-3](/img/new.no-structure.jpg)
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is an organic compound with the molecular formula C18H10F6N2O2. This compound is known for its unique structure, which includes a phenylenebis(oxy) linkage and trifluoromethyl groups attached to pyridine rings. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] typically involves the reaction of 1,4-dihydroxybenzene with 5-(trifluoromethyl)-2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound].
化学反応の分析
Types of Reactions
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
科学的研究の応用
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the development of advanced materials, such as coatings and electronic components.
作用機序
The mechanism of action of 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
- 1,4-Bis(2-trifluoromethyl-4-aminophenoxy)benzene
Uniqueness
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is unique due to its specific structural features, such as the phenylenebis(oxy) linkage and the positioning of the trifluoromethyl groups on the pyridine rings. These characteristics confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
85633-06-3 |
|---|---|
分子式 |
C33H48N8O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





